molecular formula C11H13ClO3 B2736979 3-(3,4-Dimethoxyphenyl)propionyl chloride CAS No. 51842-87-6

3-(3,4-Dimethoxyphenyl)propionyl chloride

Cat. No.: B2736979
CAS No.: 51842-87-6
M. Wt: 228.67
InChI Key: SUCHFQLAEJRLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)propionyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,4-dimethoxyphenyl group. This compound is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethoxyphenyl)propionyl chloride can be synthesized through the reaction of 3-(3,4-dimethoxyphenyl)propionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the preparation of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction is carried out by adding thionyl chloride to a solution of 3-(3,4-dimethoxyphenyl)propionic acid in an inert solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form amides under mild conditions.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Thiols: Reacts with thiols to form thioesters.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)propionyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions sets it apart from its parent compound and other similar compounds .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCHFQLAEJRLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.